molecular formula C31H39O4P B15043490 Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(diphenylphosphoryl)propanoate

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(diphenylphosphoryl)propanoate

Cat. No.: B15043490
M. Wt: 506.6 g/mol
InChI Key: VUYPTFOSYMRDFP-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(diphenylphosphoryl)propanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenolic group, a phosphoryl group, and a propanoate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(diphenylphosphoryl)propanoate typically involves multi-step organic reactions. One possible route includes the following steps:

    Formation of the phenolic intermediate: The starting material, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, undergoes a reaction with an appropriate reagent to form the phenolic intermediate.

    Phosphorylation: The phenolic intermediate is then reacted with diphenylphosphoryl chloride under basic conditions to introduce the diphenylphosphoryl group.

    Esterification: The final step involves the esterification of the phosphorylated intermediate with ethyl bromoacetate in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(diphenylphosphoryl)propanoate can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The phosphoryl group can be reduced under specific conditions to yield phosphine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of the phosphoryl group may produce phosphine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its antioxidant properties may be explored for protecting biological systems from oxidative stress.

    Industry: It may be used as an additive in materials to enhance stability and longevity.

Mechanism of Action

The mechanism by which Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(diphenylphosphoryl)propanoate exerts its effects is likely related to its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, while the phosphoryl group may interact with various molecular targets to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Butylated hydroxytoluene (BHT): A well-known antioxidant with a similar phenolic structure.

    Triphenylphosphine oxide (TPPO): A compound with a similar phosphoryl group.

Uniqueness

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(diphenylphosphoryl)propanoate is unique due to the combination of its phenolic and phosphoryl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C31H39O4P

Molecular Weight

506.6 g/mol

IUPAC Name

ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)-3-diphenylphosphorylpropanoate

InChI

InChI=1S/C31H39O4P/c1-8-35-28(32)21-27(22-19-25(30(2,3)4)29(33)26(20-22)31(5,6)7)36(34,23-15-11-9-12-16-23)24-17-13-10-14-18-24/h9-20,27,33H,8,21H2,1-7H3

InChI Key

VUYPTFOSYMRDFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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